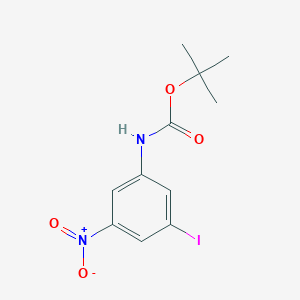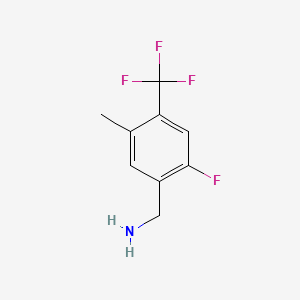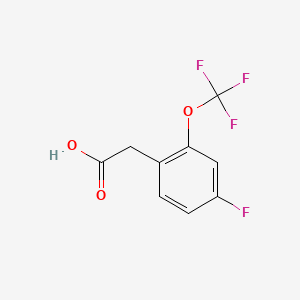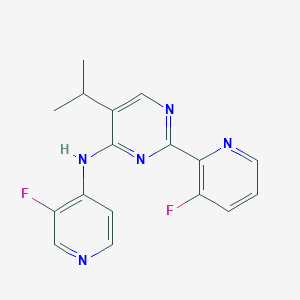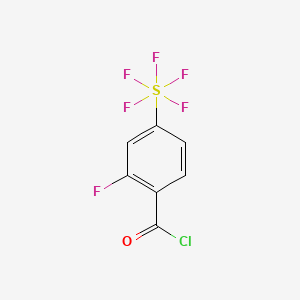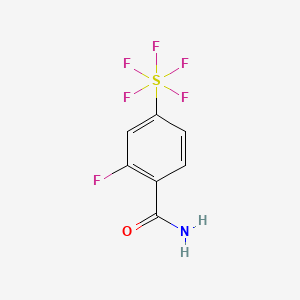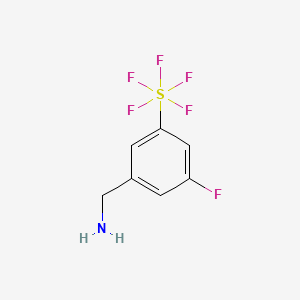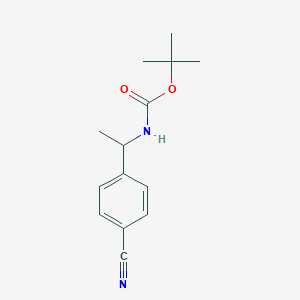
(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate
Vue d'ensemble
Description
“®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate” is a complex organic compound. It contains a carbamate group (O=C=ONH2), which is a functional group derived from carbamic acid and found in a wide range of organic compounds. The compound also contains a cyanophenyl group, which consists of a phenyl group (a ring of 6 carbon atoms) with a cyanide group (-C≡N) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbamate group and the cyanophenyl group. The carbamate group would likely be involved in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with amines. The cyanophenyl group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Applications De Recherche Scientifique
1. Synthesis of Biologically Active Compounds
- Application: This compound is used as an intermediate in the synthesis of various biologically active compounds. For instance, it's an intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).
2. Directed Lithiation
- Application: The compound undergoes directed lithiation, a chemical reaction important in organic synthesis. This process is used to create high yields of substituted products, which are valuable in pharmaceutical and material sciences (Keith Smith et al., 2013).
3. Enantioselective Addition in Organic Synthesis
- Application: It's used in rhodium-catalyzed enantioselective addition reactions. These reactions are crucial for creating specific molecular configurations important in drug design and development (M. Storgaard, J. Ellman, 2009).
4. Enzymatic Kinetic Resolution
- Application: The compound has been used in studies involving enzymatic kinetic resolution. This process is significant in obtaining optically pure enantiomers, which are essential in creating stereospecific pharmaceutical agents (Leandro Piovan et al., 2011).
5. Synthesis of Antimicrobial Agents
- Application: Research indicates its utility in synthesizing novel antimicrobial agents. This application is crucial in the ongoing development of new antibiotics and treatments for infectious diseases (K. Doraswamy, P. Ramana, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYTDVODOGBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



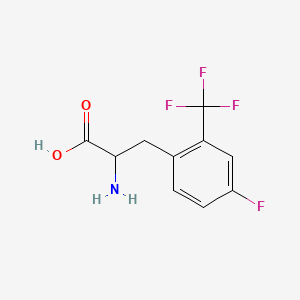



![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)
